molecular formula C10H11N3 B12441121 2-(Hydrazinylmethyl)quinoline CAS No. 1016513-69-1

2-(Hydrazinylmethyl)quinoline

Cat. No.: B12441121
CAS No.: 1016513-69-1
M. Wt: 173.21 g/mol
InChI Key: MFRASMHRMFKLFD-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)quinoline is a heterocyclic compound that features a quinoline ring system with a hydrazinylmethyl group attached to the second position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)quinoline typically involves the reaction of quinoline-2-carbaldehyde with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(Hydrazinylmethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of nucleic acids or proteins in microbial cells. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-(Hydrazinylmethyl)quinoline, known for its wide range of applications in medicinal and industrial chemistry.

    2-Aminoquinoline: A similar compound with an amino group at the second position, used in the synthesis of pharmaceuticals and agrochemicals.

    2-(Methylthio)quinoline: Another derivative with a methylthio group, known for its biological activity.

Uniqueness

This compound is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1016513-69-1

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

quinolin-2-ylmethylhydrazine

InChI

InChI=1S/C10H11N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,12H,7,11H2

InChI Key

MFRASMHRMFKLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNN

Origin of Product

United States

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